5-methyl-1H-1,3-benzodiazole-7-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is a chemical compound with the following IUPAC name: 5-methyl-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride . It belongs to the benzodiazole family and contains a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Condensation Reaction: Start with 5-methyl-1H-benzo[d]imidazole, which reacts with chloroacetic acid to form the carboxylic acid group.
Hydrochlorination: The resulting carboxylic acid is then treated with hydrochloric acid to yield 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. specific details regarding industrial-scale production are proprietary and may not be readily available.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: Substitution reactions may occur at the 5-methyl position or the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may serve as a starting material for drug synthesis.
Chemical Research: Used in the development of novel compounds.
Wirkmechanismus
The exact mechanism of action for 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While there are related benzodiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and functional groups. Similar compounds include other benzodiazoles like 1H-benzimidazole derivatives.
Eigenschaften
Molekularformel |
C9H9ClN2O2 |
---|---|
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
6-methyl-1H-benzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5-2-6(9(12)13)8-7(3-5)10-4-11-8;/h2-4H,1H3,(H,10,11)(H,12,13);1H |
InChI-Schlüssel |
BWXHBQLINWWXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.